molecular formula C18H17N3OS B4557357 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide

Cat. No.: B4557357
M. Wt: 323.4 g/mol
InChI Key: DDMSOSCDTPKDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an isonicotinamide moiety, which is a derivative of nicotinamide. The presence of these functional groups makes it a candidate for various biological activities, including anticancer properties.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide has several scientific research applications:

Preparation Methods

The synthesis of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide typically involves a multi-step process:

Chemical Reactions Analysis

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide involves the inhibition of specific enzymes involved in cell division. It targets the Nek2 and Hec1 enzymes, which are crucial for the proper segregation of chromosomes during mitosis. By inhibiting these enzymes, the compound disrupts cell division, leading to the death of cancer cells .

Comparison with Similar Compounds

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide can be compared with other thiazole derivatives and isonicotinamide compounds:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-4-5-12(2)15(10-11)16-13(3)23-18(20-16)21-17(22)14-6-8-19-9-7-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMSOSCDTPKDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
Reactant of Route 4
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.